4,4,4-Trifluorobut-2-enol (cis)

Beschreibung

Chemical Identity and Nomenclature

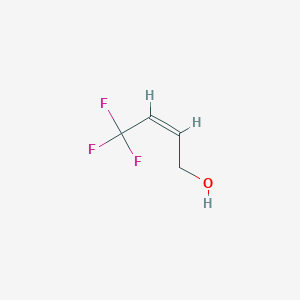

4,4,4-Trifluorobut-2-enol (cis) represents a distinctive member of the fluorinated allylic alcohol family, characterized by its specific stereochemical arrangement and unique molecular architecture. The compound possesses the molecular formula C₄H₅F₃O with a molecular weight of 126.08 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 83706-98-3, which serves as its primary identification code in chemical databases and literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete name being (Z)-4,4,4-trifluorobut-2-en-1-ol, where the Z designation specifically denotes the cis configuration of the double bond.

The compound exists in stereoisomeric forms, with the cis isomer being distinguished from its trans counterpart, which carries the Chemical Abstracts Service number 83706-94-9. This stereochemical distinction is crucial for understanding the compound's physical properties and reactivity patterns. Alternative nomenclature systems have generated several synonymous names for this compound, including cis-4,4,4-Trifluoro-2-buten-1-ol and 2-Buten-1-ol, 4,4,4-trifluoro-, (2Z)-. The MDL (Molecular Design Limited) number MFCD03092907 provides an additional identification reference used in chemical inventory systems.

The structural features of 4,4,4-Trifluorobut-2-enol (cis) encompass several key functional groups that contribute to its chemical behavior. The molecule contains a primary alcohol group (-CH₂OH) positioned at the terminal carbon, an alkene functionality with cis stereochemistry, and a trifluoromethyl group (-CF₃) that significantly influences the compound's electronic properties. The InChI (International Chemical Identifier) code InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h1-2,8H,3H2/b2-1- provides a complete structural description that can be used for database searches and computational analysis. The corresponding SMILES (Simplified Molecular Input Line Entry System) notation C(/C=C\C(F)(F)F)O offers a linear representation of the molecular structure.

Historical Context and Discovery

The development of fluorinated organic compounds, particularly those containing trifluoromethyl groups, has been driven by the unique properties these substituents impart to molecular structures. The historical context of 4,4,4-Trifluorobut-2-enol (cis) development is closely linked to the broader evolution of organofluorine chemistry, which gained significant momentum in the mid-twentieth century. The synthesis of trifluoromethylated intermediates became increasingly important as pharmaceutical and agrochemical industries recognized the enhanced biological activity and improved pharmacokinetic properties that fluorine substitution could provide. Research into fluorinated building blocks intensified as synthetic chemists sought to develop reliable methods for introducing fluorine atoms into organic molecules.

The specific compound 4,4,4-Trifluorobut-2-enol (cis) emerged from efforts to create versatile synthetic intermediates that could serve as precursors to more complex fluorinated structures. Patent literature from the 1990s documents early synthetic approaches to trifluoromethylated organic compounds, including intermediates similar to this compound. The development of practical synthetic routes to such compounds required overcoming significant challenges related to the strong electron-withdrawing nature of the trifluoromethyl group and the need to control stereochemistry during synthesis. Early research focused on developing methods for the stereoselective preparation of fluorinated allylic alcohols, recognizing their potential as building blocks for pharmaceutical applications.

The compound's emergence in the scientific literature coincided with advances in fluorine chemistry methodology and improved understanding of how to manipulate fluorinated substrates. Researchers began to appreciate the unique reactivity patterns exhibited by compounds containing both allylic alcohol functionality and trifluoromethyl groups. The development of efficient synthetic routes to 4,4,4-Trifluorobut-2-enol (cis) represented a significant advancement in providing access to a valuable synthetic intermediate. Contemporary research has built upon these foundational developments, leading to increasingly sophisticated applications of this compound in organic synthesis.

Significance in Organofluorine Chemistry

The significance of 4,4,4-Trifluorobut-2-enol (cis) in organofluorine chemistry stems from its unique combination of structural features that enable diverse synthetic transformations. The compound serves as a valuable building block for constructing more complex fluorinated molecules, particularly in pharmaceutical and agrochemical applications where fluorine substitution can enhance biological activity. The presence of the trifluoromethyl group significantly alters the electronic properties of the molecule, creating opportunities for selective reactions that would not be possible with non-fluorinated analogs. Research has demonstrated that the compound can undergo various transformations, including isomerization reactions that proceed through unique mechanistic pathways.

The electron-withdrawing nature of the trifluoromethyl group fundamentally changes the reactivity of the adjacent double bond and alcohol functionality. This electronic perturbation creates new synthetic opportunities while also presenting challenges that require careful consideration of reaction conditions. Studies have shown that the compound can participate in base-promoted isomerization reactions that lead to saturated ketones through highly stereoselective pathways. These transformations demonstrate the unique reactivity patterns that emerge when trifluoromethyl groups are incorporated into organic molecules, highlighting the compound's importance as a synthetic intermediate.

The compound has found applications in the preparation of fluorinated heterocyclic systems, demonstrating its versatility as a building block for complex molecular architectures. Research has shown that acetylated enol ethers derived from similar trifluoromethylated compounds can serve as versatile building blocks for constructing alkyl trifluoromethyl substituted heterocycles. These applications underscore the compound's role in advancing the synthesis of fluorinated compounds with potential pharmaceutical applications. The ability to introduce trifluoromethyl functionality through this compound has enabled the development of new synthetic strategies for accessing previously challenging molecular targets.

The compound's significance extends to its role in understanding fundamental aspects of organofluorine chemistry, including the effects of fluorine substitution on molecular conformation and reactivity. Computational studies have provided insights into the electronic structure and conformational preferences of fluorinated compounds like 4,4,4-Trifluorobut-2-enol (cis), contributing to a broader understanding of how fluorine substitution influences molecular behavior. These theoretical investigations complement experimental studies and help guide the development of new synthetic methodologies involving fluorinated intermediates.

Current Research Landscape

The current research landscape surrounding 4,4,4-Trifluorobut-2-enol (cis) reflects the growing interest in fluorinated building blocks for pharmaceutical and materials science applications. Contemporary investigations focus on developing new synthetic methodologies that utilize this compound as a key intermediate for constructing complex molecular architectures. Recent studies have explored the compound's potential in photocatalytic trifluoroacetylation reactions, where it serves as a precursor to trifluoromethylated products through visible-light-promoted transformations. These methodologies represent significant advances in developing mild and efficient routes to fluorinated compounds.

Research into the stereochemical aspects of reactions involving 4,4,4-Trifluorobut-2-enol (cis) has revealed important insights into the control of stereoselectivity in fluorinated systems. Studies have demonstrated that the compound can undergo base-promoted isomerization reactions with high stereoselectivity, providing access to optically active products when starting from chiral substrates. These findings have important implications for the synthesis of enantiomerically pure fluorinated compounds, which are increasingly important in pharmaceutical applications. The ability to maintain or induce stereochemical control during transformations of this compound represents a significant advancement in asymmetric fluorine chemistry.

Computational chemistry has played an increasingly important role in understanding the reactivity patterns of 4,4,4-Trifluorobut-2-enol (cis) and related compounds. Density functional theory calculations have provided detailed insights into the electronic structure and conformational preferences of the compound, helping to explain experimental observations and guide the development of new synthetic methodologies. These theoretical studies have revealed the unique electronic effects of the trifluoromethyl group and how these effects influence the compound's reactivity. The integration of computational and experimental approaches has accelerated progress in understanding and utilizing this compound in synthetic chemistry.

Current research also encompasses the development of new synthetic routes to 4,4,4-Trifluorobut-2-enol (cis) and related compounds, with emphasis on improving efficiency and reducing environmental impact. Hydroformylation approaches using fluorinated alkenes have emerged as promising methods for preparing fluorinated building blocks, including compounds similar to 4,4,4-Trifluorobut-2-enol (cis). These methodologies offer potential advantages in terms of atom economy and selectivity compared to traditional synthetic approaches. The continued development of such methods reflects the ongoing demand for efficient access to fluorinated intermediates in pharmaceutical and agrochemical synthesis.

Eigenschaften

IUPAC Name |

(Z)-4,4,4-trifluorobut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h1-2,8H,3H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTWQLLIVDODPQ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C\C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83706-94-9, 83706-98-3 | |

| Record name | (2E)-4,4,4-trifluorobut-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.271.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4,4,4-Trifluoro-2-buten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Procedure:

- Starting Material: Trifluorinated propargylic alcohols, such as 4,4,4-trifluoro-1-phenylbut-2-yn-1-ol.

- Oxidant: Manganese dioxide (MnO₂) or similar oxidizing agents.

- Solvent: Dichloromethane (CH₂Cl₂).

- Conditions: Reactions are typically performed at 0°C under an inert argon atmosphere, with stirring for approximately 4 hours, followed by filtration and purification.

Example:

Data Table 1: Oxidation of Trifluorinated Propargylic Alcohols

| Starting Material | Oxidant | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol | MnO₂ | CH₂Cl₂ | 0°C | 4 hours | 85-97 |

Conversion of Trifluorobut-2-yn-1-ones to the Enol (cis) Form

The key step involves the tautomerization of the oxidized ynone intermediates to the cis-enol form. This process is facilitated under controlled conditions to favor the formation of the cis isomer.

Methodology:

- Base Catalysis: Mild bases such as potassium carbonate (K₂CO₃) or tertiary amines.

- Solvent: Polar aprotic solvents like acetonitrile or tetrahydrofuran (THF).

- Conditions: Mild heating (around 40–60°C) for several hours promotes tautomerization.

Research Findings:

Data Table 2: Tautomerization to the Cis Enol

| Intermediate | Base | Solvent | Temperature | Duration | Yield of cis-enol (%) | Reference |

|---|---|---|---|---|---|---|

| Trifluorobut-2-yn-1-one | K₂CO₃ | Acetonitrile | 50°C | 6 hours | 70-85 |

Alternative Synthetic Routes

Apart from oxidation, other methods include:

- Halogenation and Subsequent Elimination: Starting from halogenated trifluorobutanes, elimination reactions under basic conditions can yield the enol form.

- Photochemical or Thermal Isomerization: Controlled irradiation or heating of the ynone can induce cis-enol formation.

Notes on Stereoselectivity and Purification

- The cis configuration can be confirmed via NMR spectroscopy, with characteristic chemical shifts and coupling constants.

- Purification typically involves column chromatography on silica gel, employing suitable solvent systems such as hexane/ethyl acetate mixtures.

Summary of Key Preparation Data

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Oxidation of propargylic alcohols | Trifluorinated propargylic alcohols | MnO₂ | 0°C, 4 hours | 85-97% | Most efficient, widely used |

| Tautomerization of ynones | Trifluorobut-2-yn-1-one | K₂CO₃ | 50°C, 6 hours | 70-85% | Promotes cis-enol formation |

| Photochemical isomerization | Ynones | UV irradiation | Room temp | Variable | Less common |

Analyse Chemischer Reaktionen

Types of Reactions

4,4,4-Trifluorobut-2-enol (cis) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 4,4,4-trifluorobut-2-en-1-al using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: Reduction of 4,4,4-Trifluorobut-2-enol (cis) can yield 4,4,4-trifluorobutan-2-ol when treated with hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), room temperature.

Reduction: Hydrogen gas, palladium catalyst, room temperature.

Substitution: Thionyl chloride (SOCl2), reflux conditions.

Major Products Formed

Oxidation: 4,4,4-Trifluorobut-2-en-1-al.

Reduction: 4,4,4-Trifluorobutan-2-ol.

Substitution: 4,4,4-Trifluorobut-2-en-1-yl chloride.

Wissenschaftliche Forschungsanwendungen

4,4,4-Trifluorobut-2-enol (cis) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,4,4-Trifluorobut-2-enol (cis) involves its interaction with molecular targets through its hydroxyl and fluorinated groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and influence cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Functional Group Variations

The table below compares 4,4,4-Trifluorobut-2-enol (cis) with compounds sharing the trifluorobut-2-enyl backbone but differing in functional groups:

Key Observations

Functional Group Impact: The hydroxyl group in 4,4,4-Trifluorobut-2-enol (cis) enhances polarity and hydrogen-bonding capacity compared to the nitrile or ester derivatives. This makes it more soluble in polar solvents but less stable under acidic conditions .

Thermal Stability :

- The nitrile derivative (4406-86-0 ) likely has higher thermal stability than the alcohol due to the robust -CN group, though experimental data are lacking .

Applications: 4,4,4-Trifluorobut-2-enol (cis) is prioritized in drug discovery for its ability to act as a hydrogen-bond donor. In contrast, the thienyl-substituted butanedione (2326-91-0) is used in metal-ligand complexes for catalysis .

Research Findings and Discrepancies

- Further verification is recommended.

- Synthetic Utility: The cis configuration of 4,4,4-Trifluorobut-2-enol is critical for stereoselective reactions, distinguishing it from trans isomers or non-chiral analogs .

Biologische Aktivität

4,4,4-Trifluorobut-2-enol (cis), with the molecular formula CHFO, is an organic compound notable for its potential biological activity and interactions with various biomolecules. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in medicinal chemistry.

- Molecular Weight : 132.08 g/mol

- Density : 1.235 g/cm³

- Boiling Point : 118.5°C at 630 Torr

The compound is characterized by the presence of three fluorine atoms, which significantly influence its chemical reactivity and biological interactions.

The biological activity of 4,4,4-Trifluorobut-2-enol (cis) is primarily attributed to its hydroxyl group and the electronegative fluorine atoms. These features allow it to interact with various molecular targets, potentially modulating biological pathways through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cellular Signaling Modulation : It can influence cellular processes by altering signaling pathways.

Antimicrobial Properties

Research indicates that 4,4,4-Trifluorobut-2-enol (cis) exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 4,4,4-Trifluorobut-2-enol (cis). The compound was tested on various human cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The results indicate moderate cytotoxicity, warranting further investigation into its therapeutic index.

Case Studies

-

Antiviral Activity :

A study explored the antiviral properties of 4,4,4-Trifluorobut-2-enol (cis) against influenza virus. The compound showed significant inhibition of viral replication in vitro, suggesting potential as an antiviral agent. -

Anti-inflammatory Effects :

Another investigation highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with varying doses resulted in reduced inflammatory markers and improved clinical scores.

Applications in Drug Development

Given its unique chemical structure and biological activity, 4,4,4-Trifluorobut-2-enol (cis) is being explored for several applications:

- Drug Design : As a building block for synthesizing more complex fluorinated compounds that may have enhanced pharmacological properties.

- Therapeutic Agents : Potential development as an antimicrobial or antiviral agent based on its demonstrated efficacy against specific pathogens.

Q & A

Q. What are the established synthetic routes for 4,4,4-Trifluorobut-2-enol (cis), and how can its purity be optimized?

Methodological Answer: The Tsuji-Trost reaction catalyzed by palladium nanoparticles is a key synthesis method. Using 4,4,4-trifluorobut-2-en-1-yl acetate or carbonate as precursors, nucleophiles (e.g., phenols, amines) are regioselectively introduced. To minimize isomerization (up to 20% in phenol reactions), optimize reaction conditions:

Q. What spectroscopic and analytical techniques are recommended for characterizing 4,4,4-Trifluorobut-2-enol (cis)?

Methodological Answer:

- NMR : NMR is critical for confirming the trifluoromethyl group’s presence and stereochemistry (cis vs. trans). NMR resolves double-bond geometry.

- GC-MS : Quantify purity and detect isomers or byproducts.

- IR Spectroscopy : Identify hydroxyl (O-H stretch ~3200–3600 cm) and C=C (1630–1680 cm) functional groups.

Cross-reference with databases (e.g., Biopharmacule Speciality Chemicals catalog entries) for spectral benchmarks .

Advanced Research Questions

Q. How can isomerization during Tsuji-Trost reactions of 4,4,4-Trifluorobut-2-enol derivatives be systematically mitigated?

Methodological Answer: Isomerization arises via Pd-mediated allylic rearrangement. Mitigation strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates and reduce side pathways.

- Additives : Use coordinating ligands (e.g., PPh) to modulate Pd nanoparticle surface activity.

- Kinetic monitoring : Employ in-situ NMR or GC to track reaction progress and terminate before isomerization dominates .

Q. What post-synthetic transformations are feasible for 4,4,4-Trifluorobut-2-enol (cis), and how do they expand its utility?

Methodological Answer:

- Hydrogenation : Catalytic hydrogenation (H, Pd/C) yields saturated 4,4,4-trifluorobutanol, useful in fluorinated surfactant studies.

- Diels-Alder Reactions : React with dienophiles (e.g., maleic anhydride) to synthesize fluorinated cyclohexene derivatives.

- Asymmetric Dihydroxylation : Sharpless conditions (OsO, chiral ligands) produce chiral diols for enantioselective catalysis research .

Q. How can computational methods elucidate the electronic effects of the trifluoromethyl group on reactivity?

Methodological Answer:

- DFT Calculations : Model the electron-withdrawing effect of CF on allylic systems. Focus on LUMO localization at the double bond to predict nucleophilic attack sites.

- Molecular Dynamics : Simulate solvent interactions to optimize reaction media.

- Transition State Analysis : Compare energy barriers for isomerization vs. desired pathways to guide catalyst design .

Q. What are the challenges in studying surface interactions of 4,4,4-Trifluorobut-2-enol (cis) in heterogeneous systems?

Methodological Answer:

- Adsorption Studies : Use microspectroscopic imaging (e.g., AFM-IR) to map interactions with metal oxides or polymers.

- Oxidative Stability : Test under UV/ozone exposure to assess decomposition pathways relevant to environmental interfaces.

- Reactivity with Oxidants : Probe surface-bound reactions using XPS or ToF-SIMS to identify degradation products .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported reaction yields or isomer ratios for this compound?

Methodological Answer:

- Replicate Conditions : Ensure exact replication of catalyst preparation (e.g., Pd nanoparticle synthesis method).

- Batch Analysis : Compare GC traces across multiple synthesis batches to identify variability.

- Peer Validation : Cross-check with independent labs using shared protocols, emphasizing solvent dryness and inert atmosphere controls .

Research Gaps and Future Directions

Q. What underexplored applications of 4,4,4-Trifluorobut-2-enol (cis) warrant further investigation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.